molecular formula C14H14BFO3 B594279 (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid CAS No. 1256358-49-2

(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid

Cat. No.: B594279
CAS No.: 1256358-49-2
M. Wt: 260.071
InChI Key: UKXCDUUQXMHAFL-UHFFFAOYSA-N
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Description

(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the ortho position, a 5-methyl group, and a 4-fluorobenzyl ether moiety at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s reactivity.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-2-7-14(13(8-10)15(17)18)19-9-11-3-5-12(16)6-4-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCDUUQXMHAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655856
Record name {2-[(4-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-49-2
Record name {2-[(4-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the reaction of 4-fluorobenzyl alcohol with 2-bromo-5-methylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: Boronic ester or boronic anhydride.

    Reduction: Boronate ester.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form reversible covalent bonds with diols makes it a valuable tool for probing biological systems.

Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. It has shown promise in targeting specific protein receptors and enzymes associated with cancer and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid involves its interaction with molecular targets such as enzymes and protein receptors. The boronic acid group forms reversible covalent bonds with diols and hydroxyl groups on proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key biological pathways, making it a potential therapeutic agent for diseases like cancer and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Group Variations

(a) Positional Isomers and Substituent Effects
  • 2-Methyl-5-fluorophenylboronic acid (CAS 163517-62-2): Lacks the benzyloxy group but retains fluorine and methyl substituents on the phenyl ring.
  • (2-Fluoro-4-methylphenyl)boronic acid (CAS 170981-26-7):
    • Substitutes fluorine and methyl groups at the 2- and 4-positions, respectively.
    • Similar molecular weight but reduced steric hindrance compared to the benzyloxy-containing target compound .
(b) Benzyl Ether Analogues
  • (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS 849052-18-2):
    • Replaces fluorine with chlorine and introduces a bromine atom.
    • Halogen substitution alters electronic properties (e.g., increased lipophilicity) and reactivity in cross-coupling reactions .
(c) Carbamoyl and Thiazolidinone Derivatives
  • {4-[(4-{(Z)-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]phenyl}boronic acid (CAS 1312201-00-5): Integrates a thiazolidinone ring, which may confer biological activity (e.g., enzyme inhibition) .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Boronic Acids
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Reactivity/Applications
(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid Not provided C₁₄H₁₄BFO₃ 264.07 g/mol 4-Fluorobenzyloxy, 5-methyl Discontinued; Suzuki coupling
2-Methyl-5-fluorophenylboronic acid 163517-62-2 C₇H₈BFO₂ 153.95 g/mol 2-Methyl, 5-fluoro High purity (97%); cross-coupling
4-(4-Fluorophenyl)phenylboronic acid 140369-67-1 C₁₂H₁₀BFO₂ 216.02 g/mol Biphenyl, 4-fluoro Suzuki-Miyaura reactions
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid 874289-40-4 C₈H₉BFNO₃ 196.97 g/mol 2-Fluoro, 5-methylcarbamoyl Enhanced solubility; drug design
Key Observations:

Electronic Effects : Fluorine substituents enhance electron-withdrawing effects, stabilizing the boronic acid group and improving cross-coupling efficiency .

Biological Activity

(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various applications, particularly in the fields of cancer therapy, enzyme inhibition, and metabolic regulation. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Boronic acids have been extensively studied for their ability to inhibit proteases and other enzymes. The compound may interact with specific molecular targets involved in disease processes, such as cyclooxygenase (COX) enzymes, which are critical in inflammation pathways .
  • Antitumor Activity : Research indicates that boronic acid derivatives exhibit significant antitumor properties. In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HCT116 and MCF-7 .
  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, potentially making it useful in treating infections caused by resistant bacteria .

Antitumor Activity

A study investigated the cytotoxic effects of various boronic acid derivatives on cancer cell lines. The results demonstrated that this compound analogs exhibited dose-dependent inhibition of cell proliferation. For instance, compound 13a showed significant cytotoxicity against HCT116 cells with an IC50 value indicating effective tumor suppression .

CompoundCell LineIC50 (µM)
13aHCT1160.055
1aMCF-70.084

Enzyme Inhibition

Research focusing on the mechanism of action revealed that this compound acts as a reversible inhibitor of proteases. It was found to effectively inhibit the activity of proteasome enzymes critical for protein degradation pathways involved in cancer progression .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Enzymes : The boronic acid moiety interacts with the active sites of target enzymes through Lewis acid-base interactions.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting cellular signaling mechanisms .

Q & A

Q. What are the common synthetic routes for preparing (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid?

  • Methodological Answer : The synthesis typically involves introducing the benzyloxy group via alkylation of a phenol precursor. For example, 4-fluorobenzyl bromide can react with a phenolic intermediate (e.g., 5-methyl-2-hydroxyphenylboronic acid) under basic conditions (K₂CO₃/DMF) to form the ether linkage . Subsequent boronation via Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) or direct electrophilic substitution may be employed. Purity (>97%) is achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How should this boronic acid be purified and stored to maintain stability?

  • Methodological Answer : Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, 5–10% methanol in dichloromethane) is recommended. Store at 0–6°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis or oxidation. Moisture-sensitive boronic acids degrade via protodeboronation; thus, desiccants like molecular sieves are critical .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions and benzyloxy group integrity. Aromatic protons appear δ 6.8–7.4 ppm; the methyl group resonates at δ ~2.3 ppm.
  • ¹¹B NMR : Detects boronic acid (δ ~30 ppm) and potential anhydride/byproducts (δ ~20 ppm).
  • FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-F (~1220 cm⁻¹).
  • HPLC-MS : Validates purity (>97%) and molecular ion ([M+H]⁺ at m/z ~275) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this boronic acid?

  • Methodological Answer :
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) in THF or dioxane.
  • Base : Cs₂CO₃ or K₃PO₄ (2 equiv) enhances transmetallation.
  • Temperature : 80–100°C for aryl chlorides; room temperature for bromides.
  • Solvent : Use degassed solvents to prevent Pd oxidation.
  • Monitoring : Track conversion via TLC (UV-active boronate esters) or in situ ¹⁹F NMR (fluorine substituent as a probe) .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer : Discrepancies in NMR integration (e.g., overlapping aromatic signals) can be addressed by:
  • 2D NMR : HSQC/HMBC correlations map coupling between protons and carbons/boron.
  • Variable Solvent NMR : Use DMSO-d₆ to observe hydrogen bonding or anhydride formation.
  • X-ray Crystallography : Definitive structural assignment if single crystals are obtainable .

Q. What computational methods predict the reactivity of this boronic acid in cross-couplings?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess boronate formation energy and transition states.
  • NBO Analysis : Quantifies electron donation from the benzyloxy group to the boron center, influencing electrophilicity.
  • Molecular Dynamics : Simulate solvent effects on catalytic cycles (e.g., THF vs. water) .

Q. How does the substituent pattern affect its application in medicinal chemistry?

  • Methodological Answer :
  • Bioavailability : The 4-fluorobenzyloxy group enhances lipophilicity (LogP ~2.8 predicted), aiding membrane permeability.
  • Target Binding : Boronic acids inhibit serine proteases (e.g., proteasome) via reversible esterification. Compare IC₅₀ values of analogs (e.g., 4-methoxy vs. 4-fluoro derivatives) .
  • PROTAC Design : The boronic acid moiety can recruit E3 ligases (e.g., cereblon), enabling targeted protein degradation .

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